Nafamostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anticoagulant Properties

Nafamostat mesylate acts as a broad-spectrum serine protease inhibitor, meaning it can block the activity of various enzymes involved in blood clotting. This property makes it a potential anticoagulant, and researchers are investigating its efficacy and safety in various scenarios, including:

- Hemodialysis: During hemodialysis, blood needs to flow freely through a machine for filtration. Nafamostat mesylate is being explored as an anticoagulant to prevent blood clots during this procedure [].

- Blood purification: In critically ill patients, blood purification techniques may be used to remove harmful substances from the blood. Nafamostat mesylate is being studied as an anticoagulant during these procedures [].

Antiviral Potential

Recent research suggests that nafamostat mesylate may have antiviral properties. It has been shown to inhibit the activity of an enzyme called TMPRSS2, which some viruses, including SARS-CoV-2 (the virus that causes COVID-19), use to enter host cells. This has led to investigations into its potential use as a treatment for COVID-19, either alone or in combination with other therapies [, ].

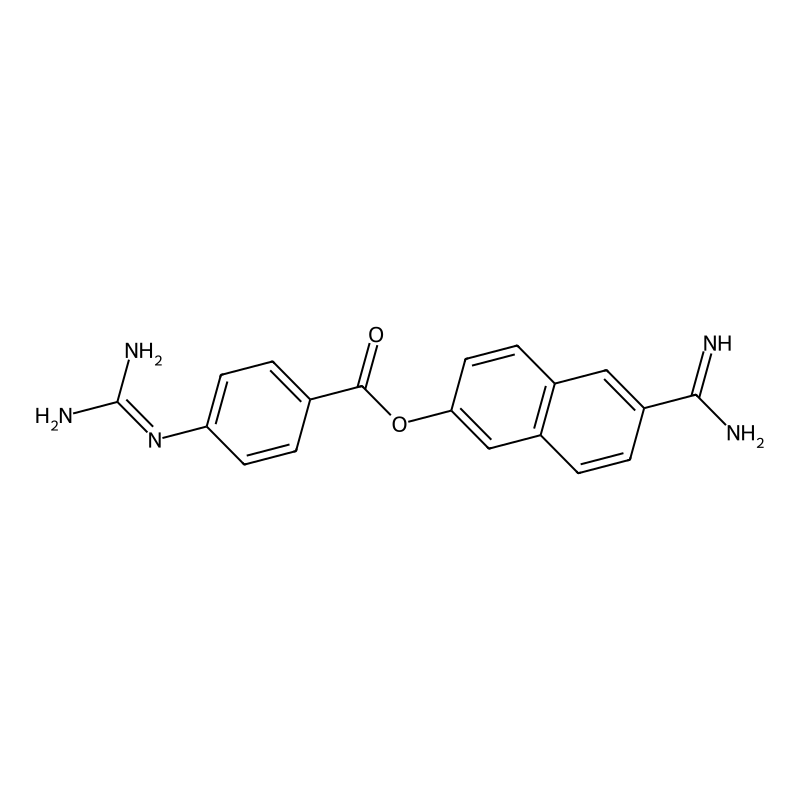

Nafamostat mesilate is a synthetic compound classified as a serine protease inhibitor, primarily used for its anticoagulant properties. It is known for its rapid action and is employed in medical settings, particularly during hemodialysis, to inhibit the conversion of fibrinogen into fibrin by blocking various serine proteases such as thrombin and factor Xa. The chemical formula for nafamostat is , with a molar mass of approximately 347.378 g/mol . This compound exhibits a unique mechanism of action by forming a stable acyl-enzyme intermediate with its target proteases, thereby effectively inhibiting their activity .

Nafamostat operates mainly through competitive inhibition, where it binds to the active sites of serine proteases, preventing substrate access. The interaction with these enzymes can be characterized as a time-dependent competitive inhibition, meaning that the binding affinity increases over time as the enzyme transitions into an acyl-enzyme complex . Nafamostat has been shown to inhibit the activation of trypsinogen to trypsin and subsequently block the inflammatory cascade associated with various physiological responses .

Nafamostat exhibits a broad range of biological activities beyond its anticoagulant effects. It has been reported to possess anti-inflammatory properties by inhibiting lipopolysaccharide-induced nitric oxide production and reducing levels of interleukin-6 and interleukin-8 in cultured cells . Additionally, nafamostat has demonstrated neuroprotective effects during ischemia-induced brain injury by modulating antithrombin activity . Its potential antiviral activity has garnered attention, particularly in the context of COVID-19, where it inhibits the entry of the SARS-CoV-2 virus into human lung cells by targeting the transmembrane protease serine 2 (TMPRSS2) .

Nafamostat is primarily used in clinical settings for:

- Anticoagulation: Preventing blood clot formation during procedures such as hemodialysis.

- Treatment of Acute Pancreatitis: By inhibiting pancreatic proteases that contribute to inflammation.

- Potential Antiviral Therapy: Investigated for use against COVID-19 due to its ability to inhibit viral entry into cells.

- Anti-inflammatory

Nafamostat has been extensively studied for its interactions with various biological targets. It inhibits multiple serine proteases involved in coagulation and inflammation, including thrombin, factor Xa, and kallikrein . Interaction studies have shown that nafamostat binds competitively to these enzymes, leading to significant reductions in their activity. Moreover, studies have indicated that nafamostat may also interact with other signaling pathways, including those involving tumor necrosis factor-alpha and protease-activated receptors, further expanding its therapeutic potential .

Several compounds exhibit similar properties to nafamostat, particularly within the class of serine protease inhibitors. Here are some notable examples:

Nafamostat stands out due to its rapid action and unique ability to form stable acyl-enzyme complexes with target proteases, making it particularly effective in acute settings such as hemodialysis. Its potential applications in antiviral therapy also differentiate it from other compounds within this class.

Nafamostat, a synthetic serine protease inhibitor, can be synthesized through several established routes that have been developed and refined over time [4] [9]. The traditional synthesis of nafamostat typically follows two main pathways, each beginning with different starting materials and proceeding through distinct intermediates [4] [10].

The first traditional route begins with para-aminobenzoic acid, which undergoes a guanidinylation reaction with cyanamide to form 4-guanidinobenzoic acid [2] [4]. This intermediate is then converted to the corresponding acid chloride using thionyl chloride, resulting in 4-guanidinobenzoyl chloride [4] [14]. The final step involves an esterification reaction between this acid chloride and 6-amidino-2-naphtholmethansulfonat to yield nafamostat mesylate with yields typically ranging from 50-70% [14] [15].

The second synthetic route begins with 2-naphthol, which undergoes bromination at the 6-position to form 6-bromo-2-naphthol [4] [10]. This intermediate then undergoes a nucleophilic substitution with copper(I) cyanide to form 6-cyano-2-naphthol [4] [19]. The nitrile group is subsequently converted to an amidino group through acid-catalyzed reaction with ammonia, yielding 6-amidino-2-naphthol [4] [19]. The final step involves esterification with 4-guanidinobenzoyl chloride to produce nafamostat, which is then converted to the mesylate salt [14] [15].

Both synthetic routes have been extensively studied and optimized for laboratory and industrial applications, with the choice between them often depending on reagent availability, equipment constraints, and desired scale of production [2] [15].

Optimized Reaction Conditions and Catalyst Systems

Significant research has been conducted to optimize the reaction conditions for nafamostat synthesis, focusing on improving yield, purity, and efficiency [2] [5]. One key optimization involves the guanidinylation reaction, where hydrochloric acid in ethanol or methanol has been identified as an effective catalyst system [2] [14]. This modification shortens the reaction time and improves the yield by changing the state of the reaction system and breaking through the polarity and water content limitations of traditional methods [2] [5].

The optimized guanidinylation process allows for the use of lower concentration cyanamide (20-40%), which is more economical and safer to handle than higher concentration alternatives [2] [14]. This modification has significantly reduced production costs and storage pressures associated with high-concentration cyanamide solutions [2] [5].

For the chlorination step, controlled temperature conditions with thionyl chloride have been developed to minimize side reactions and improve the quality of the acid chloride intermediate [14] [15]. The esterification reaction has been optimized using various base catalysts under anhydrous conditions to enhance the purity of the final product [5] [15].

The salt formation step has also been refined using a mixture of water and organic solvents with methanesulfonic acid to control the polymorphic form of the final product [5] [19]. This is particularly important as nafamostat mesylate can exist in three polymorphic crystal forms, which can be distinguished by their powder diffraction patterns [4] [5].

Comparative studies have shown that the optimized methods can increase the yield from the traditional 50% to over 70% using the hydrochloric acid in ethanol/methanol catalyst system, and up to 92% with the direct tableting process for pharmaceutical formulations [5] [15].

Stereochemical Control in Synthesis

Although nafamostat does not contain chiral centers, the specific conformation and orientation of its functional groups play crucial roles in its binding to target enzymes and its inhibitory activity [1] [3]. Research has shown that the orientation of the guanidino group in nafamostat significantly affects its electrostatic interaction with specific amino acid residues, particularly Asp435, in target enzymes [1] [12].

Quantum chemical studies have revealed that nafamostat forms a stable acyl intermediate with serine proteases, and the stability of this intermediate is a major contributor to its inhibitory activity [12] [13]. The activation energies for the formation of this acyl intermediate are lower for nafamostat compared to similar compounds, explaining its superior inhibitory properties [12] [17].

Structural optimization studies have explored the introduction of methyl or chloro groups to the benzene ring to facilitate the rotation of the guanidino group, potentially enhancing its electrostatic interactions with target residues [1] [7]. These modifications can alter the binding energies and potentially improve the inhibitory potency of nafamostat derivatives [1] [7].

The specific conformation of nafamostat also influences its interaction with Glu299 in target enzymes, with studies showing that nafamostat interacts strongly with this residue while similar compounds do not [3] [12]. This difference in interaction patterns contributes to the unique binding profile and enhanced activity of nafamostat compared to structurally similar compounds [3] [7].

Computational modeling and in silico analysis have been valuable tools for understanding these stereochemical aspects of nafamostat binding and for designing optimized derivatives with enhanced properties [1] [7].

Key Intermediates and Precursor Compounds

The synthesis of nafamostat involves several key intermediates and precursor compounds that are critical to the overall synthetic pathway [2] [4]. One of the primary intermediates is 4-guanidinobenzoic acid hydrochloride, which serves as the precursor for the acyl group in the final molecule [2] [14]. This intermediate is synthesized from para-aminobenzoic acid through reaction with cyanamide under acidic conditions [2] [4].

Another important intermediate is 4-guanidinobenzoyl chloride, which functions as the activated acyl donor in the esterification reaction [4] [14]. This compound is moisture-sensitive and requires careful handling under anhydrous conditions to prevent hydrolysis back to the carboxylic acid [4] [15].

On the naphthalene side of the molecule, key intermediates include 6-bromo-2-naphthol, which is produced through selective bromination of 2-naphthol [4] [19]. This is followed by 6-cyano-2-naphthol, synthesized through nucleophilic substitution with copper(I) cyanide, and 6-amidino-2-naphthol, produced through acid-catalyzed reaction of the nitrile with ammonia [4] [19].

The penultimate intermediate in many industrial processes is nafamostat hydrochloride, which has better solubility in organic solvents compared to the carbonate salt that was used in earlier synthetic routes [15] [19]. This improved solubility facilitates subsequent reactions and purification steps [15] [19].

The table below summarizes the key intermediates in nafamostat synthesis:

| Intermediate | Role | Synthesis Method | Stability/Handling |

|---|---|---|---|

| 4-Guanidinobenzoic acid hydrochloride | Precursor for acyl group | p-Aminobenzoic acid + Cyanamide | Stable [2] [14] |

| 4-Guanidinobenzoyl chloride | Activated acyl donor | 4-Guanidinobenzoic acid + Thionyl chloride | Moisture sensitive [4] [14] |

| 6-Bromo-2-naphthol | Precursor for leaving group | 2-Naphthol + Bromination | Stable [4] [19] |

| 6-Cyano-2-naphthol | Precursor for amidino group | 6-Bromo-2-naphthol + Cu(I)CN | Stable [4] [19] |

| 6-Amidino-2-naphthol | Nucleophile for esterification | 6-Cyano-2-naphthol + NH3 (acid catalyzed) | Stable [4] [19] |

| Nafamostat hydrochloride | Penultimate intermediate | Esterification reaction | Better solubility than carbonate salt [15] [19] |

Industrial-Scale Production Methodologies

Industrial-scale production of nafamostat has evolved to incorporate more efficient and economical methodologies compared to laboratory-scale synthesis [8] [15]. A significant advancement has been the development of a two-step process via nafamostat hydrochloride, which simplifies the production process and improves overall yield compared to the three-step process used previously [15] [19].

The industrial catalyst system typically employs hydrochloric acid in ethanol or methanol for the guanidinylation reaction, which has been shown to reduce reaction time and lower production costs [2] [15]. This modification is particularly important for large-scale manufacturing where reaction efficiency directly impacts economic viability [8] [15].

Purification in industrial settings often involves adsorption with activated carbon to remove impurities, followed by crystallization under controlled conditions [5] [15]. The crystallization process is carefully managed to control the polymorphic form of nafamostat mesylate, as it can exist in three distinct polymorphic forms with different physical properties [4] [5].

Quality control in industrial production typically involves high-performance liquid chromatography (HPLC) analysis of impurities, with specifications for individual impurities set at 0.2% or less and total impurities at 2.0% or less, in accordance with pharmacopoeial standards [5] [16]. This rigorous quality control ensures consistency and safety of the final product [5] [16].

Industrial production also considers the stability of nafamostat mesylate under various conditions, with studies showing that the compound is unstable at high pH [5] [8]. Therefore, formulation studies for pharmaceutical applications typically use excipients such as mannitol, crospovidone, sodium stearyl fumarate, and hydroxypropyl cellulose, which show the lowest impurity formation during stability testing [5] [8].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19

Kun Li, David K Meyerholz, Jennifer A Bartlett, Paul B McCray JrPMID: 34340553 DOI: 10.1128/mBio.00970-21

Abstract

The coronavirus disease 2019 (COVID-19) pandemic has caused significant morbidity and mortality on a global scale. The etiologic agent, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), initiates host cell entry when its spike protein (S) binds to its receptor, angiotensin-converting enzyme 2 (ACE2). In airway epithelia, the spike protein is cleaved by the cell surface protease TMPRSS2, facilitating membrane fusion and entry at the cell surface. This dependence on TMPRSS2 and related proteases suggests that protease inhibitors might limit SARS-CoV-2 infection in the respiratory tract. Here, we tested two serine protease inhibitors, camostat mesylate and nafamostat mesylate, for their ability to inhibit entry of SARS-CoV-2 and that of a second pathogenic coronavirus, Middle East respiratory syndrome coronavirus (MERS-CoV). Both camostat and nafamostat reduced infection in primary human airway epithelia and in the Calu-3 2B4 cell line, with nafamostat exhibiting greater potency. We then assessed whether nafamostat was protective against SARS-CoV-2using two mouse models. In mice sensitized to SARS-CoV-2 infection by transduction with human

, intranasal nafamostat treatment prior to or shortly after SARS-CoV-2 infection significantly reduced weight loss and lung tissue titers. Similarly, prophylactic intranasal treatment with nafamostat reduced weight loss, viral burden, and mortality in K18-

transgenic mice. These findings establish nafamostat as a candidate for the prevention or treatment of SARS-CoV-2 infection and disease pathogenesis.

The causative agent of COVID-19, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), requires host cell surface proteases for membrane fusion and entry into airway epithelia. We tested the hypothesis that inhibitors of these proteases, the serine protease inhibitors camostat and nafamostat, block infection by SARS-CoV-2. We found that both camostat and nafamostat reduce infection in human airway epithelia, with nafamostat showing greater potency. We then asked whether nafamostat protects mice against SARS-CoV-2 infection and subsequent COVID-19 lung disease. We performed infections in mice made susceptible to SARS-CoV-2 infection by introducing the human version of ACE2, the SARS-CoV-2 receptor, into their airway epithelia. We observed that pretreating these mice with nafamostat prior to SARS-CoV-2 infection resulted in better outcomes, in the form of less virus-induced weight loss, viral replication, and mortality than that observed in the untreated control mice. These results provide preclinical evidence for the efficacy of nafamostat in treating and/or preventing COVID-19.

A Novel Computational Approach for the Discovery of Drug Delivery System Candidates for COVID-19

Taeheum Cho, Hyo-Sang Han, Junhyuk Jeong, Eun-Mi Park, Kyu-Sik ShimPMID: 33802169 DOI: 10.3390/ijms22062815

Abstract

In order to treat Coronavirus Disease 2019 (COVID-19), we predicted and implemented a drug delivery system (DDS) that can provide stable drug delivery through a computational approach including a clustering algorithm and the Schrödinger software. Six carrier candidates were derived by the proposed method that could find molecules meeting the predefined conditions using the molecular structure and its functional group positional information. Then, just one compound named glycyrrhizin was selected as a candidate for drug delivery through the Schrödinger software. Using glycyrrhizin, nafamostat mesilate (NM), which is known for its efficacy, was converted into micelle nanoparticles (NPs) to improve drug stability and to effectively treat COVID-19. The spherical particle morphology was confirmed by transmission electron microscopy (TEM), and the particle size and stability of 300-400 nm were evaluated by measuring DLSand the zeta potential. The loading of NM was confirmed to be more than 90% efficient using the UV spectrum.Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment

Xiaoqiang Huang, Robin Pearce, Gilbert S Omenn, Yang ZhangPMID: 34209110 DOI: 10.3390/ijms22137060

Abstract

Positively charged groups that mimic arginine or lysine in a natural substrate of trypsin are necessary for drugs to inhibit the trypsin-like serine protease TMPRSS2 that is involved in the viral entry and spread of coronaviruses, including SARS-CoV-2. Based on this assumption, we identified a set of 13 approved or clinically investigational drugs with positively charged guanidinobenzoyl and/or aminidinobenzoyl groups, including the experimentally verified TMPRSS2 inhibitors Camostat and Nafamostat. Molecular docking using the C-I-TASSER-predicted TMPRSS2 catalytic domain model suggested that the guanidinobenzoyl or aminidinobenzoyl group in all the drugs could form putative salt bridge interactions with the side-chain carboxyl group of Asp435 located in the S1 pocket of TMPRSS2. Molecular dynamics simulations further revealed the high stability of the putative salt bridge interactions over long-time (100 ns) simulations. The molecular mechanics/generalized Born surface area-binding free energy assessment and per-residue energy decomposition analysis also supported the strong binding interactions between TMPRSS2 and the proposed drugs. These results suggest that the proposed compounds, in addition to Camostat and Nafamostat, could be effective TMPRSS2 inhibitors for COVID-19 treatment by occupying the S1 pocket with the hallmark positively charged groups.SARS-CoV-2 proteins and anti-COVID-19 drugs induce lytic reactivation of an oncogenic virus

Jungang Chen, Lu Dai, Lindsey Barrett, Jennifer James, Karlie Plaisance-Bonstaff, Steven R Post, Zhiqiang QinPMID: 34083759 DOI: 10.1038/s42003-021-02220-z

Abstract

An outbreak of the novel coronavirus SARS-CoV-2, the causative agent of Coronavirus Disease-2019 (COVID-19), a respiratory disease, has infected almost one hundred million people since the end of 2019, killed over two million, and caused worldwide social and economic disruption. Because the mechanisms of SARS-CoV-2 infection of host cells and its pathogenesis remain largely unclear, there are currently no antiviral drugs with proven efficacy. Besides severe respiratory and systematic symptoms, several comorbidities increase risk of fatal disease outcome. Therefore, it is required to investigate the impacts of COVID-19 on pre-existing diseases of patients, such as cancer and other infectious diseases. In the current study, we report that SARS-CoV-2 encoded proteins and some currently used anti-COVID-19 drugs are able to induce lytic reactivation of Kaposi's sarcoma-associated herpesvirus (KSHV), one of major human oncogenic viruses, through manipulation of intracellular signaling pathways. Our data indicate that those KSHV + patients especially in endemic areas exposure to COVID-19 or undergoing the treatment may have increased risks to develop virus-associated cancers, even after they have fully recovered from COVID-19.Strong Binding of Leupeptin with TMPRSS2 Protease May Be an Alternative to Camostat and Nafamostat for SARS-CoV-2 Repurposed Drug: Evaluation from Molecular Docking and Molecular Dynamics Simulations

Jaganathan Ramakrishnan, Saravanan Kandasamy, Ancy Iruthayaraj, Sivanandam Magudeeswaran, Kalaiarasi Chinnasamy, Kumaradhas PoomaniPMID: 33512650 DOI: 10.1007/s12010-020-03475-8

Abstract

The unprecedented coronavirus SARS-CoV-2 outbreak at Wuhan, China, caused acute respiratory infection to humans. There is no precise vaccine/therapeutic agents available to combat the COVID-19 disease. Some repurposed drugs are saving the life of diseased, but the complete cure is relatively less. Several drug targets have been reported to inhibit the SARS-CoV-2 virus infection, in that TMPRSS2 (transmembrane protease serine 2) is one of the potential targets; inhibiting this protease stops the virus entry into the host human cell. Camostat mesylate, nafamostat, and leupeptin are the drugs, in which the first two drugs are being used for COVID-19 and leupeptin also tested. To consider these drugs as the repurposed drug for COVID-19, it is essential to understand their binding affinity and stability with TMPRSS2. In the present study, we performed the molecular docking and molecular dynamics (MD) simulation of these molecules with the TMPRSS2. The docking study reveals that leupeptin molecule strongly binds with TMPRSS2 protein than the other two drug molecules. The RMSD and RMSF values of MD simulation confirm that leupeptin and the amino acids of TMPRSS2 are very stable than the other two molecules. Furthermore, leupeptin forms interactions with the key amino acids of TMPRSS2 and the same have been maintained during the MD simulations. This structural and dynamical information is useful to evaluate these drugs to be used as repurposed drugs, however, the strong binding profile of leupeptin with TMPRSS2, suggests, it may be considered as a repurposed drug for COVID-19 disease after clinical trial.Successful management of a patient with active Cushing's disease complicated with coronavirus disease 2019 (COVID-19) pneumonia

Akiko Yuno, Yoshiyuki Kenmotsu, Yuka Takahashi, Hiroshi Nomoto, Hiraku Kameda, Kyu Yong Cho, Akinobu Nakamura, Yu Yamashita, Junichi Nakamura, Sho Nakakubo, Keisuke Kamada, Masaru Suzuki, Hirokazu Sugino, Naoko Inoshita, Satoshi Konno, Hideaki Miyoshi, Tatsuya Atsumi, Yutaka Sawamura, Akira ShimatsuPMID: 33361650 DOI: 10.1507/endocrj.EJ20-0613

Abstract

We provide the details of the successful management of a patient with active Cushing's disease complicated with coronavirus disease 2019 (COVID-19) pneumonia. The patient was a 27-year-old Japanese female healthcare worker who was scheduled to undergo pituitary surgery for Cushing's disease. She had been in close contact with an undiagnosed patient infected with COVID-19 and then developed COVID-19 pneumonia. Despite a lack of known risk factors associated with severe COVID-19 infection, the patient's dyspnea worsened and her respiratory condition deteriorated, as indicated by the need for 7 L/min oxygen supply by mask to maintain her oxygen saturation at >90%. Medical treatment was initiated to control hypercortisolism by the 'block and replace' regimen using steroidogenesis inhibitors and hydrocortisone. The COVID-19 pneumonia improved with multi-modal treatment including antiviral therapy. One month later, after a negative severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) test result and with appropriate protection against virus transmission to medical staff in the operating room and daily medical care nurses, trans-sphenoidal surgery was performed by our highly experienced pituitary surgeon. One month after the surgery, the patient's basal ACTH and cortisol levels and urinary free cortisol were all under the detection limit. Surgical remission was expected. Since hypercortisolism due to active Cushing's disease may worsen a COVID-19 infection, multi-disciplinary management that includes appropriate and prompt treatment strategies is mandatory in such cases.Potential mechanisms of nafamostat therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation

Wakana Takahashi, Taro Yoneda, Hayato Koba, Tsukasa Ueda, Noriaki Tsuji, Haruhiko Ogawa, Hidesaku AsakuraPMID: 33157292 DOI: 10.1016/j.ijid.2020.10.093

Abstract

Nafamostat, a serine proteinase inhibitor with various actions including antithrombin, antiplasmin, and antitrypsin effects, has been used in clinical practice to treat disseminated intravascular coagulation (DIC) and pancreatitis. This case report describes the clinical course of a patient with COVID-19 pneumonia whose severe hypoxemia, probably caused by DIC and pulmonary embolism, showed remarkable improvement with combination heparin and nafamostat therapy. In addition, beneficial mechanisms of nafamostat against COVID-19 and the necessity of attention to hyperkalemia as an adverse effect are discussed.A SARS-CoV-2 cytopathicity dataset generated by high-content screening of a large drug repurposing collection

Bernhard Ellinger, Denisa Bojkova, Andrea Zaliani, Jindrich Cinatl, Carsten Claussen, Sandra Westhaus, Oliver Keminer, Jeanette Reinshagen, Maria Kuzikov, Markus Wolf, Gerd Geisslinger, Philip Gribbon, Sandra CiesekPMID: 33637768 DOI: 10.1038/s41597-021-00848-4

Abstract

SARS-CoV-2 is a novel coronavirus responsible for the COVID-19 pandemic, in which acute respiratory infections are associated with high socio-economic burden. We applied high-content screening to a well-defined collection of 5632 compounds including 3488 that have undergone previous clinical investigations across 600 indications. The compounds were screened by microscopy for their ability to inhibit SARS-CoV-2 cytopathicity in the human epithelial colorectal adenocarcinoma cell line, Caco-2. The primary screen identified 258 hits that inhibited cytopathicity by more than 75%, most of which were not previously known to be active against SARS-CoV-2 in vitro. These compounds were tested in an eight-point dose response screen using the same image-based cytopathicity readout. For the 67 most active molecules, cytotoxicity data were generated to confirm activity against SARS-CoV-2. We verified the ability of known inhibitors camostat, nafamostat, lopinavir, mefloquine, papaverine and cetylpyridinium to reduce the cytopathic effects of SARS-CoV-2, providing confidence in the validity of the assay. The high-content screening data are suitable for reanalysis across numerous drug classes and indications and may yield additional insights into SARS-CoV-2 mechanisms and potential therapeutic strategies.A therapeutic combination of two small molecule toxin inhibitors provides broad preclinical efficacy against viper snakebite

Laura-Oana Albulescu, Chunfang Xie, Stuart Ainsworth, Jaffer Alsolaiss, Edouard Crittenden, Charlotte A Dawson, Rowan Softley, Keirah E Bartlett, Robert A Harrison, Jeroen Kool, Nicholas R CasewellPMID: 33323937 DOI: 10.1038/s41467-020-19981-6

Abstract

Snakebite is a medical emergency causing high mortality and morbidity in rural tropical communities that typically experience delayed access to unaffordable therapeutics. Viperid snakes are responsible for the majority of envenomings, but extensive interspecific variation in venom composition dictates that different antivenom treatments are used in different parts of the world, resulting in clinical and financial snakebite management challenges. Here, we show that a number of repurposed Phase 2-approved small molecules are capable of broadly neutralizing distinct viper venom bioactivities in vitro by inhibiting different enzymatic toxin families. Furthermore, using murine in vivo models of envenoming, we demonstrate that a single dose of a rationally-selected dual inhibitor combination consisting of marimastat and varespladib prevents murine lethality caused by venom from the most medically-important vipers of Africa, South Asia and Central America. Our findings support the translation of combinations of repurposed small molecule-based toxin inhibitors as broad-spectrum therapeutics for snakebite.COVID-19-associated coagulopathy and disseminated intravascular coagulation

Hidesaku Asakura, Haruhiko OgawaPMID: 33161508 DOI: 10.1007/s12185-020-03029-y